molecular formula C14H18ClN3O4 B4837510 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B4837510
M. Wt: 327.76 g/mol
InChI Key: UETAOQFDPHDVPY-UHFFFAOYSA-N
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Description

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, an acetyl hydrazine moiety, and an isobutyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves multiple steps. One common route starts with the preparation of 2-(4-chlorophenoxy)acetyl chloride, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is further reacted with isobutylamine and an appropriate acylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4/c1-9(2)7-16-13(20)14(21)18-17-12(19)8-22-11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETAOQFDPHDVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NNC(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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